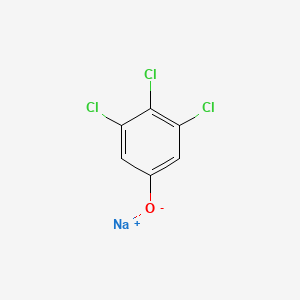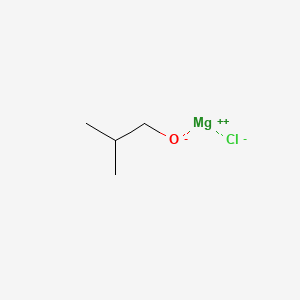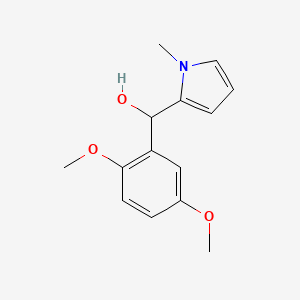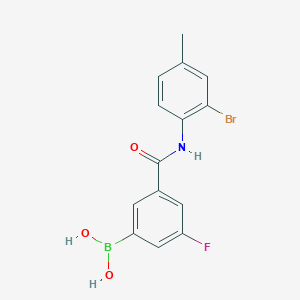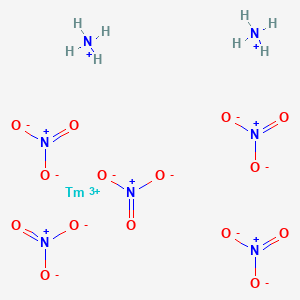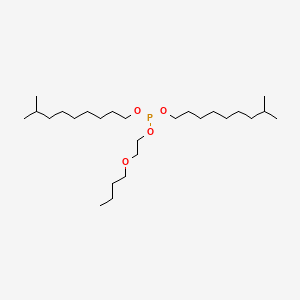
2-Butoxyethyl diisodecyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl diisodecyl phosphite is an organophosphorus compound with the molecular formula C26H55O4P and a molecular weight of 462.686 g/mol . It is commonly used as an antioxidant and stabilizer in various industrial applications due to its ability to inhibit oxidation processes.
Métodos De Preparación
The synthesis of 2-Butoxyethyl diisodecyl phosphite typically involves the reaction of 2-butoxyethanol with diisodecyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Análisis De Reacciones Químicas
2-Butoxyethyl diisodecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield phosphites.
Substitution: It can undergo substitution reactions with various reagents to form different phosphite derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Butoxyethyl diisodecyl phosphite has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation during processing and long-term use.
Biology: It is studied for its potential antioxidant properties and its ability to protect biological molecules from oxidative damage.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.
Mecanismo De Acción
The primary mechanism of action of 2-Butoxyethyl diisodecyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides and inhibiting radical chain reactions that lead to oxidation. This is achieved through the formation of stable phosphite radicals that terminate the oxidation process. The molecular targets and pathways involved include the reduction of peroxyl radicals to alkoxyl radicals, which further react with the phosphite to form stable products .
Comparación Con Compuestos Similares
2-Butoxyethyl diisodecyl phosphite can be compared with other similar compounds such as:
- Tris(2-butoxyethyl) phosphate
- 2-Butoxyethyl diphenyl phosphite
- 2-Butoxyethyl diisotridecyl phosphite
These compounds share similar chemical structures and properties but differ in their specific applications and effectiveness as antioxidants. This compound is unique in its high molecular weight and specific substitution pattern, which provides enhanced stability and effectiveness in various applications .
Propiedades
Número CAS |
93843-26-6 |
|---|---|
Fórmula molecular |
C26H55O4P |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
2-butoxyethyl bis(8-methylnonyl) phosphite |
InChI |
InChI=1S/C26H55O4P/c1-6-7-20-27-23-24-30-31(28-21-16-12-8-10-14-18-25(2)3)29-22-17-13-9-11-15-19-26(4)5/h25-26H,6-24H2,1-5H3 |
Clave InChI |
ZGKWDPIWNXHCHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


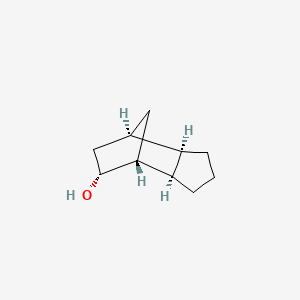

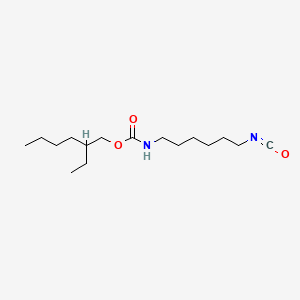
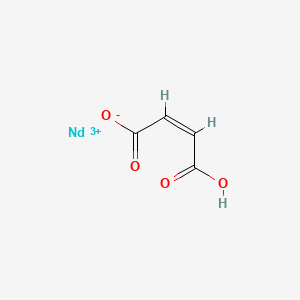

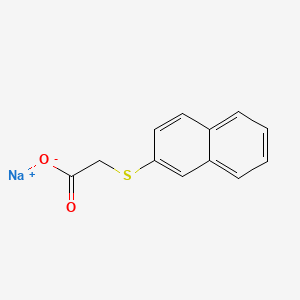
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
